molecular formula C12H21N3O2 B12112630 5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione

5-Methyl-5-(piperidin-3-yl)-3-(propan-2-yl)imidazolidine-2,4-dione

Cat. No.: B12112630
M. Wt: 239.31 g/mol
InChI Key: CZBOIKUXBZPHCD-UHFFFAOYSA-N
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Description

thiazolidine-2,4-dione , belongs to the class of heterocyclic compounds . Its complex name might seem intimidating, but let’s break it down:

    5-Methyl: Indicates a methyl group (CH₃) attached to the fifth carbon atom.

    Piperidin-3-yl: Refers to a piperidine ring (a six-membered nitrogen-containing ring) with a substituent at the third position.

    3-(Propan-2-yl): Indicates an isopropyl group (CH(CH₃)₂) attached to the third position.

    Imidazolidine-2,4-dione: Describes the core structure, which is a five-membered ring containing two nitrogen atoms and two carbonyl groups.

Now that we’ve deciphered its name, let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for thiazolidine-2,4-dione, including:

    Cyclization of α-amino acids: Starting from an α-amino acid, cyclization with formaldehyde and ammonium acetate leads to the formation of thiazolidine-2,4-dione.

    Ring closure of β-ketoesters: β-ketoesters can undergo intramolecular cyclization to yield the desired compound.

Industrial Production:: While not widely produced industrially, researchers have explored efficient methods for large-scale synthesis. These methods often involve starting materials like α-amino acids or β-ketoesters.

Chemical Reactions Analysis

Thiazolidine-2,4-dione participates in various reactions:

    Oxidation: It can be oxidized to form thiazolidinediones, which have antidiabetic properties.

    Reduction: Reduction of the carbonyl group yields aminothiazolidines.

    Substitution: Substituents on the piperidine ring can undergo nucleophilic substitution reactions.

Common reagents include hydrazine , hydrogen peroxide , and alkali metal hydrides . Major products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

    Building Block: Thiazolidine-2,4-dione serves as a versatile building block for designing novel compounds.

    Medicinal Chemistry: Derivatives exhibit antidiabetic, anti-inflammatory, and antimicrobial activities.

Biology and Medicine::

    Antidiabetic Agents: Thiazolidinediones (TZDs) derived from this compound are used to treat type 2 diabetes by enhancing insulin sensitivity.

    Anticancer Potential: Some derivatives show promise as anticancer agents due to their effects on cell cycle regulation.

Industry::

    Pharmaceuticals: TZDs are marketed drugs (e.g., pioglitazone, rosiglitazone).

    Agrochemicals: Thiazolidine-2,4-dione derivatives find applications in crop protection.

Mechanism of Action

The antidiabetic effect of TZDs involves activation of the peroxisome proliferator-activated receptor gamma (PPAR-γ) . This nuclear receptor regulates glucose metabolism, adipogenesis, and inflammation.

Comparison with Similar Compounds

Thiazolidine-2,4-dione stands out due to its unique combination of a piperidine ring, isopropyl group, and imidazolidine core. Similar compounds include pyrrolidine-2,4-dione and oxazolidine-2,4-dione .

Properties

Molecular Formula

C12H21N3O2

Molecular Weight

239.31 g/mol

IUPAC Name

5-methyl-5-piperidin-3-yl-3-propan-2-ylimidazolidine-2,4-dione

InChI

InChI=1S/C12H21N3O2/c1-8(2)15-10(16)12(3,14-11(15)17)9-5-4-6-13-7-9/h8-9,13H,4-7H2,1-3H3,(H,14,17)

InChI Key

CZBOIKUXBZPHCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)C(NC1=O)(C)C2CCCNC2

Origin of Product

United States

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